molecular formula C12H13NO4S B11804685 2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid

2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid

Cat. No.: B11804685
M. Wt: 267.30 g/mol
InChI Key: DHWSZALTSDZOQA-UHFFFAOYSA-N
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Description

This compound features a fused pyrrolo[2,1-b]thiazole core, a bicyclic system combining pyrrole and thiazole rings. Key substituents include a cyclopropanecarbonyl group at position 7 and an acetic acid moiety at position 4. The acetic acid group may contribute to solubility or act as a pharmacophore for target binding.

Properties

Molecular Formula

C12H13NO4S

Molecular Weight

267.30 g/mol

IUPAC Name

2-[7-(cyclopropanecarbonyl)-5-oxo-3,6-dihydro-2H-pyrrolo[2,1-b][1,3]thiazol-6-yl]acetic acid

InChI

InChI=1S/C12H13NO4S/c14-8(15)5-7-9(10(16)6-1-2-6)12-13(11(7)17)3-4-18-12/h6-7H,1-5H2,(H,14,15)

InChI Key

DHWSZALTSDZOQA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C3N(CCS3)C(=O)C2CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole ring and subsequent functionalization to introduce the cyclopropanecarbonyl and acetic acid moieties. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through multi-step chemical reactions involving cyclization and acylation processes. The characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its molecular structure.

Antibacterial Properties

Research has indicated that derivatives of compounds similar to 2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid exhibit significant antibacterial activity. For instance, thiazole derivatives have been shown to possess broad-spectrum antibacterial effects against various strains of bacteria. In comparative studies, certain derivatives demonstrated efficacy comparable to established antibiotics such as Ciprofloxacin and Rifampicin .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Thiazole-based compounds have been documented to inhibit cancer cell proliferation in several human cancer cell lines. For example, similar thiazolo compounds have exhibited IC50 values in the range of 1.9–7.52 μg/mL against colorectal cancer cells (HCT-116) and breast cancer cells (MCF-7) . The mechanism often involves the disruption of essential cellular processes through interaction with specific proteins involved in cell cycle regulation.

Antitubercular Activity

Some derivatives have also shown promising results against Mycobacterium smegmatis, indicating potential use in tuberculosis treatment. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as leads for developing new antitubercular agents .

Drug Development

The unique structure of 2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid makes it a candidate for further development into drugs targeting bacterial infections and cancer. The ongoing research into its derivatives aims to enhance potency and reduce side effects associated with existing treatments.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies show that modifications to the cyclopropanecarbonyl group or the thiazole moiety can significantly impact biological activity. This information is vital for medicinal chemists aiming to synthesize more effective analogs.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity or interference with cellular processes, contributing to its antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Core Heterocyclic Systems

Target Compound : Pyrrolo[2,1-b]thiazole

  • Features : A 5-membered pyrrole fused to a 5-membered thiazole.
  • Substituents : Cyclopropanecarbonyl (electron-withdrawing), acetic acid (ionizable).

Thiopyrano[2,3-d]thiazole Derivatives ()

  • Core: Thiopyrano-thiazole (6-membered thiopyran fused to thiazole).
  • Substituents : Aryl groups at positions 5 and 7, oxo-acetic acid at position 5.
  • Key Difference : The thiopyran ring introduces axial-axial proton coupling (J = 10.4–10.8 Hz), as observed in NMR spectra, distinct from the smaller pyrrolo-thiazole system .

Cephalosporin Derivatives ()

  • Core : Beta-lactam (cephalosporin) with fused dihydrothiazine and beta-lactam rings.
  • Substituents : Thiadiazole, tetrazole, and pivalamido groups.
  • Relevance : Carboxylic acid groups (e.g., in cephalosporins) enhance antibacterial activity by targeting penicillin-binding proteins, whereas the target compound’s acetic acid may serve a different mechanistic role .

Functional Group Analysis

Compound Functional Groups Potential Impact
Target Compound Cyclopropanecarbonyl, Acetic Acid Enhanced metabolic stability; solubility/ionizability for target engagement.
Thiopyrano-thiazole Derivatives Aryl, Oxo-acetic Acid Aryl groups may improve lipophilicity; oxo-acetic acid mimics natural metabolites.
Tetrahydroisoquinoline () Tetrazole, Oxazole, Furyl Tetrazole (bioisostere for carboxylic acid); oxazole enhances π-π stacking.
Cephalosporins Thiadiazole, Tetrazole, Pivalamido Thiadiazole/tetrazole improve β-lactamase resistance; pivalamido boosts stability.

Biological Activity

The compound 2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H14N2O3S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This structure features a thiazole ring fused with a tetrahydropyrrole moiety and an acetic acid functional group. The cyclopropanecarbonyl substituent is also notable for its potential influence on biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Key findings include:

  • Inhibition of Enzymatic Activity : Research indicates that derivatives of similar thiazole structures exhibit significant inhibitory effects on enzymes such as aldose reductase (ALR2) and human neutrophil elastase (HNE). These enzymes are critical in various pathological conditions, including diabetes and inflammation .
  • Anticancer Properties : Preliminary studies suggest that related compounds demonstrate cytotoxicity against cancer cell lines, indicating potential for anticancer applications. For instance, some thiazole derivatives have been shown to inhibit proliferation in HepG2 liver cancer cells .
  • Anti-inflammatory Effects : Compounds with similar scaffolds have been evaluated for their anti-inflammatory properties, particularly through the inhibition of neutrophil elastase, which plays a role in inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key aspects:

  • Functional Groups : The presence of carbonyl and thiazole functionalities appears to enhance inhibitory potency against target enzymes.
  • Substituent Effects : Variations in substituents at the cyclopropanecarbonyl position can significantly affect the binding affinity and selectivity towards specific enzymes .

Case Studies

Several studies have investigated the biological activity of compounds related to or derived from 2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid:

StudyFocusFindings
Study 1Aldose Reductase InhibitionIdentified potent inhibitors with submicromolar IC50 values; structural modifications suggested for improved efficacy .
Study 2Cytotoxicity EvaluationDemonstrated low antiproliferative activity in HepG2 cell lines; further modifications needed for enhanced anticancer activity .
Study 3Neutrophil Elastase InhibitionHighlighted reversible competitive inhibition; compound showed promising anti-inflammatory potential .

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